molecular formula C22H22FNO3 B14990844 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-propoxybenzamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-propoxybenzamide

Cat. No.: B14990844
M. Wt: 367.4 g/mol
InChI Key: WYCCDMQGWPXOHX-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide is a synthetic organic compound that features a benzamide core substituted with a 2-fluorophenyl group, a furan-2-yl group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide
  • N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide
  • N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-ethoxybenzamide

Uniqueness

N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-propoxybenzamide

InChI

InChI=1S/C22H22FNO3/c1-2-13-26-19-11-9-17(10-12-19)22(25)24(16-20-7-5-14-27-20)15-18-6-3-4-8-21(18)23/h3-12,14H,2,13,15-16H2,1H3

InChI Key

WYCCDMQGWPXOHX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

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